molecular formula C21H15N3O4S B2666873 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide CAS No. 879449-24-8

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide

Cat. No. B2666873
CAS RN: 879449-24-8
M. Wt: 405.43
InChI Key: APRRYYXJJSXMSS-UHFFFAOYSA-N
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Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives similar to N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide show promise in drug development due to their biological activities. For example, compounds with nitroquinoline motifs have been explored for their anticancer properties. The study by Jiang et al., 2011 demonstrated that nitroxoline, an 8-hydroxy-5-nitroquinoline derivative, exhibits significant cytotoxicity against human cancer cell lines, suggesting a potential for derivatives of the compound to be investigated for similar activities.

Organic Synthesis and Catalysis

The versatility of quinoline derivatives in organic synthesis is well-documented. For instance, Romero et al., 2013, developed a one-pot synthesis method for 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides, highlighting the utility of nitro-substituted compounds in heterocyclic chemistry. Such methodologies could be applicable to synthesizing this compound derivatives for various applications (Romero et al., 2013).

Antimicrobial Research

Research by Ravichandiran et al., 2015 on derivatives of this compound showed promising antibacterial properties. Their molecular docking studies suggest that such compounds could bind effectively to bacterial protein receptors, opening up avenues for new antimicrobial agents.

Photophysical and Electrochemical Studies

Compounds with dihydroquinazolinone moieties exhibit interesting photophysical properties, which are valuable in materials science, particularly in organic electronics and fluorescence studies. Pannipara et al., 2017, conducted a study on the photophysics of dihydroquinazolinone derivatives, which could be relevant for understanding the properties of this compound in various solvent environments (Pannipara et al., 2017).

properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-23-16-9-3-2-8-15(16)19(25)18(17-10-5-11-29-17)20(23)22-21(26)13-6-4-7-14(12-13)24(27)28/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRYYXJJSXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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